

commercial availability of 5-bromo-N-cyclopropylpyridin-2-amine

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Compound of Interest

Compound Name: 5-bromo-N-cyclopropylpyridin-2-amine

Cat. No.: B1285421

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In-Depth Technical Guide: 5-bromo-N-cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-bromo-N-cyclopropylpyridin-2-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its commercial availability, key chemical properties, and plausible synthetic routes based on established palladium-catalyzed cross-coupling reactions. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the known biological activities of structurally similar compounds to infer potential therapeutic applications and signaling pathway interactions. Detailed experimental protocols for analogous reactions are provided to empower researchers in the synthesis and further investigation of this and related molecules.

Commercial Availability and Chemical Properties

5-bromo-N-cyclopropylpyridin-2-amine is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. It is typically supplied as a solid for research use.

Table 1: Chemical and Physical Properties of **5-bromo-N-cyclopropylpyridin-2-amine**

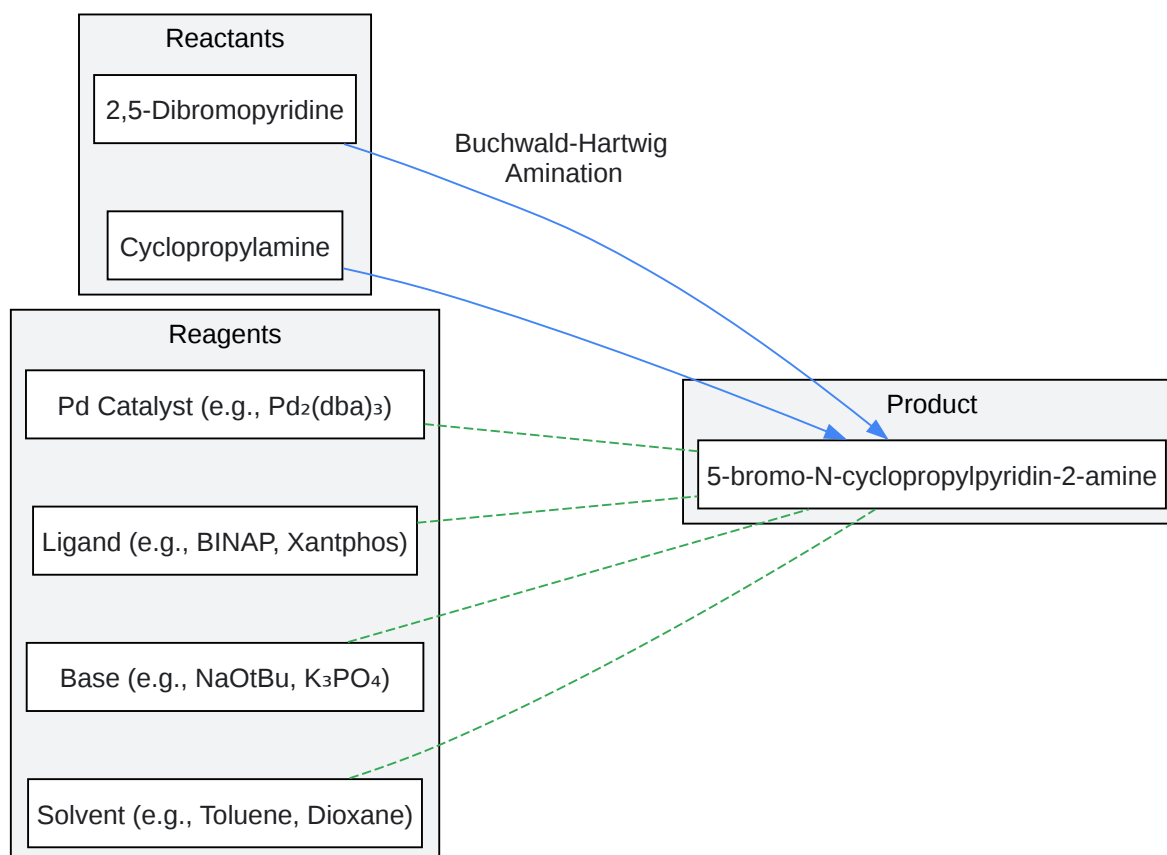
Property	Value	Source
CAS Number	886366-20-7	[1]
Molecular Formula	C ₈ H ₉ BrN ₂	[2]
Molecular Weight	213.08 g/mol	[2]
Appearance	Solid (form may vary)	General Supplier Information
Boiling Point	337.4±34.0 °C at 760 mmHg	[1]
Flash Point	157.9±25.7 °C	[1]
Density	1.8±0.1 g/cm ³	[1]
pKa (Predicted)	Not available	
LogP (Predicted)	1.36	[1]

Synthetic Methodologies

The synthesis of **5-bromo-N-cyclopropylpyridin-2-amine** is not explicitly detailed in readily available literature. However, a highly plausible and efficient synthetic route involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds.[3] The logical starting materials for this synthesis are 2,5-dibromopyridine and cyclopropylamine. The reaction would proceed via a selective mono-amination at the more reactive C2 position of the pyridine ring.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides.[3][4] The general transformation for the synthesis of **5-bromo-N-cyclopropylpyridin-2-amine** is depicted below.



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Proposed synthesis of **5-bromo-N-cyclopropylpyridin-2-amine**.

Detailed Experimental Protocol (Analogous Buchwald-Hartwig Amination)

While a specific protocol for the target molecule is unavailable, the following is a detailed procedure for a similar Buchwald-Hartwig amination of a dihalopyridine, which can be adapted by the skilled chemist.[5]

Table 2: Experimental Protocol for a Representative Buchwald-Hartwig Amination

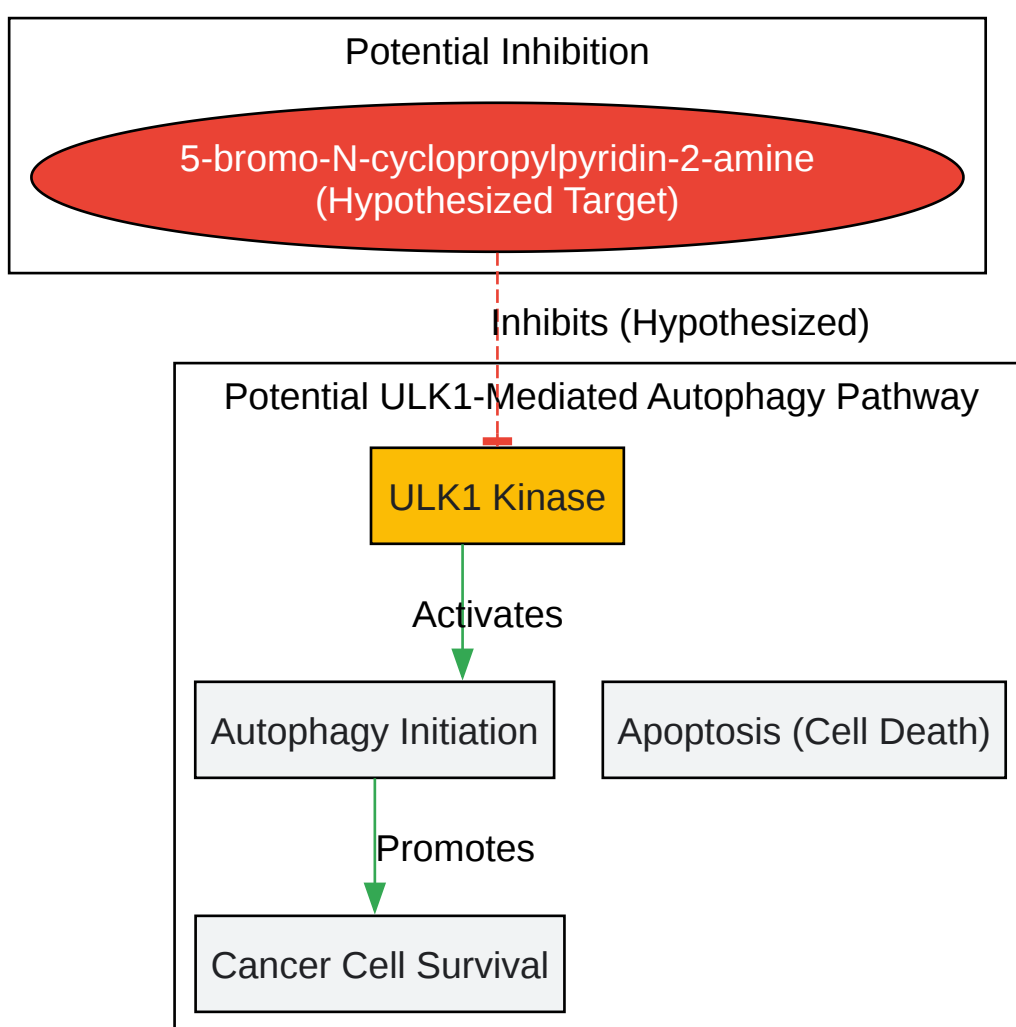
Step	Procedure
1. Reaction Setup	In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2,5-dibromopyridine (1.0 equiv.), cyclopropylamine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd ₂ (dba) ₃ , 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 3 mol%).
2. Solvent Addition	Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
3. Reaction Conditions	Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
4. Monitoring	Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5. Work-up	Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
6. Purification	Dry the organic layer over anhydrous sodium sulfate (Na ₂ SO ₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **5-bromo-N-cyclopropylpyridin-2-amine** is not prominent in the public domain. However, the aminopyridine scaffold is a well-established pharmacophore in drug discovery, frequently found in kinase inhibitors.^[6]

A recent study on structurally related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives identified them as novel inhibitors of UNC-51-like kinase 1 (ULK1).[7] ULK1 is a crucial initiator of the autophagy signaling pathway, which is implicated in cancer cell survival. [7] Inhibition of ULK1 can block autophagy and induce apoptosis in cancer cells.[7]

Given the structural similarity, it is plausible that **5-bromo-N-cyclopropylpyridin-2-amine** could exhibit activity as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.



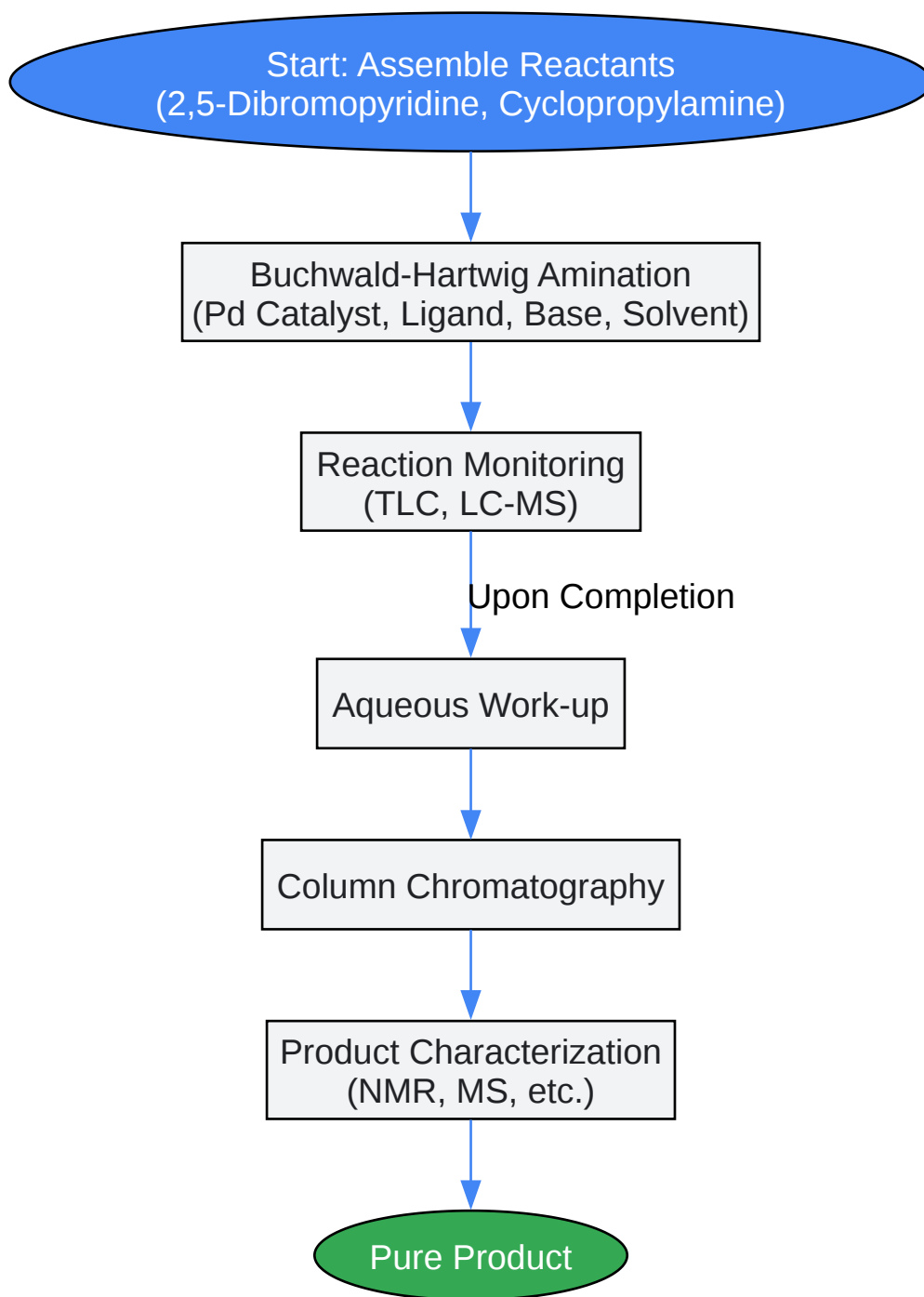
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Hypothesized inhibition of the ULK1-mediated autophagy pathway.

It is critical to note that this is a hypothesized mechanism based on related compounds, and experimental validation is required.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of **5-bromo-N-cyclopropylpyridin-2-amine**.



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